1-(3,4-dihydro-2H-pyrrol-5-yl)-1-(3-fluorophenyl)-3-(p-tolyl)urea
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Overview
Description
- The fluorophenyl group can be introduced via a nucleophilic aromatic substitution reaction.
- Reaction conditions: Use of a fluorinated aromatic compound, appropriate nucleophile, and solvent.
Formation of the Urea Moiety:
- The final step involves the reaction of the intermediate with an isocyanate or a carbodiimide to form the urea linkage.
- Reaction conditions: Mild to moderate temperatures, presence of a catalyst or activating agent.
Industrial Production Methods: Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and stringent quality control measures.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(3,4-dihydro-2H-pyrrol-5-yl)-1-(3-fluorophenyl)-3-(p-tolyl)urea typically involves multi-step organic reactions. One common synthetic route includes:
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Formation of the Pyrrolidine Ring:
- Starting from a suitable precursor, such as a 1,4-diketone, the pyrrolidine ring can be formed through a cyclization reaction.
- Reaction conditions: Acidic or basic catalysts, elevated temperatures.
Chemical Reactions Analysis
Types of Reactions: 1-(3,4-Dihydro-2H-pyrrol-5-yl)-1-(3-fluorophenyl)-3-(p-tolyl)urea can undergo various chemical reactions, including:
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Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
- Common reagents: Potassium permanganate, chromium trioxide.
- Major products: Oxidized derivatives with altered electronic properties.
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Reduction: Reduction reactions can be used to modify the compound’s functional groups.
- Common reagents: Lithium aluminum hydride, sodium borohydride.
- Major products: Reduced derivatives with different reactivity profiles.
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Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions.
- Common reagents: Halogenating agents, nucleophiles like amines or thiols.
- Major products: Substituted derivatives with varied functional groups.
Scientific Research Applications
1-(3,4-Dihydro-2H-pyrrol-5-yl)-1-(3-fluorophenyl)-3-(p-tolyl)urea has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound in various biological assays.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory, anti-cancer, and antimicrobial activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-(3,4-dihydro-2H-pyrrol-5-yl)-1-(3-fluorophenyl)-3-(p-tolyl)urea involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s unique structure allows it to bind to these targets, modulating their activity and triggering downstream effects. The exact pathways involved depend on the specific biological context and the target of interest.
Comparison with Similar Compounds
Compared to other similar compounds, 1-(3,4-dihydro-2H-pyrrol-5-yl)-1-(3-fluorophenyl)-3-(p-tolyl)urea stands out due to its unique combination of functional groups, which confer distinct chemical and biological properties. Similar compounds include:
1-(3,4-Dihydro-2H-pyrrol-5-yl)-1-phenyl-3-(p-tolyl)urea: Lacks the fluorine atom, resulting in different reactivity and biological activity.
1-(3,4-Dihydro-2H-pyrrol-5-yl)-1-(3-chlorophenyl)-3-(p-tolyl)urea:
These comparisons highlight the importance of specific functional groups in determining the properties and applications of such compounds.
Properties
IUPAC Name |
1-(3,4-dihydro-2H-pyrrol-5-yl)-1-(3-fluorophenyl)-3-(4-methylphenyl)urea |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18FN3O/c1-13-7-9-15(10-8-13)21-18(23)22(17-6-3-11-20-17)16-5-2-4-14(19)12-16/h2,4-5,7-10,12H,3,6,11H2,1H3,(H,21,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BTBIIVMFAAJZDJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)NC(=O)N(C2=NCCC2)C3=CC(=CC=C3)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18FN3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
311.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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